![molecular formula C6H11N B1410414 N-Methylbicyclo[1.1.1]pentan-1-amine CAS No. 1882089-75-9](/img/structure/B1410414.png)
N-Methylbicyclo[1.1.1]pentan-1-amine
Overview
Description
N-Methylbicyclo[1.1.1]pentan-1-amine is a synthetic organic compound with the molecular formula C6H11N . It is a derivative of adamantane and belongs to the class of bicyclic amines.
Molecular Structure Analysis
The molecular structure of N-Methylbicyclo[1.1.1]pentan-1-amine consists of a bicyclic pentane ring with a methylamine group attached . The InChI code for the compound is 1S/C6H11N/c1-7-6-2-5(3-6)4-6/h5,7H,2-4H2,1H3 .Physical And Chemical Properties Analysis
N-Methylbicyclo[1.1.1]pentan-1-amine has a molecular weight of 97.16 . It is a solid at room temperature .Scientific Research Applications
1. Synthesis Methods and Chemical Transformations
N-Methylbicyclo[1.1.1]pentan-1-amine, as a unique and important moiety, has been a focus in medicinal chemistry. A study by Goh et al. (2014) highlights the synthesis of this compound using a reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, which provides a flexible and scalable alternative to create this amine (Goh et al., 2014). Additionally, Hughes et al. (2019) report the first method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, a process that significantly streamlines the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).
2. Exploration in Medicinal Chemistry
Bicyclo[1.1.1]pentanes, including N-Methylbicyclo[1.1.1]pentan-1-amine, are highly valued in medicinal chemistry for their bioisosteric properties. Lopchuk et al. (2017) discuss the strain-release heteroatom functionalization of such compounds, emphasizing their potential in drug discovery for installing unusual strained bioisosteres (Lopchuk et al., 2017). Zhao et al. (2021) further explore the development of 1,2-difunctionalized bicyclo[1.1.1]pentanes, demonstrating their potential as bioisosteres for ortho/meta-substituted arenes in drug discovery (Zhao et al., 2021).
3. Application in High Energy Density Materials
Bicyclo[1.1.1]pentane derivatives, like N-Methylbicyclo[1.1.1]pentan-1-amine, are also investigated for applications in high energy density materials (HEDMs). Ghule et al. (2011) conducted a study on polynitrobicyclo[1.1.1]pentanes, indicating their potential in defense applications due to their high heat of formation and stability (Ghule et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-methylbicyclo[1.1.1]pentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-7-6-2-5(3-6)4-6/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDHJVSLDBAWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC(C1)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylbicyclo[1.1.1]pentan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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